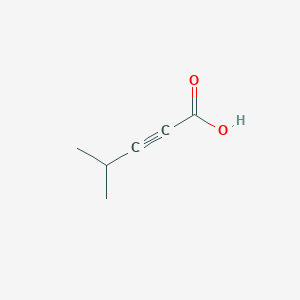

4-Methyl-2-pentynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-pentenoic acid is a methyl-branched fatty acid . It is used in medical research and in chemicals synthesis. It is also used as a flavoring agent in foods & cosmetics .

Molecular Structure Analysis

The molecular formula of 4-Methyl-2-pentenoic acid is C6H10O2 . The molecular weight is 114.14 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Methyl-2-pentenoic acid has a boiling point of 217.0±0.0 °C at 760 mmHg . Its vapor pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.0±6.0 kJ/mol . The flash point is 106.0±9.6 °C . The index of refraction is 1.453 . The molar refractivity is 31.4±0.3 cm^3 . The polar surface area is 37 Å^2 . The polarizability is 12.5±0.5 10^-24 cm^3 . The surface tension is 32.4±3.0 dyne/cm . The molar volume is 116.2±3.0 cm^3 .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

4-Methyl-2-pentynoic acid is used in various synthetic and catalytic processes. For instance, it is an integral part of the ruthenium-catalyzed Alder Ene type reactions, contributing to the formal synthesis of alternaric acid, a potent fungal germination inhibitor (Trost, Probst, & Schoop, 1998). Additionally, its derivatives play a role in the Cu(I)-catalyzed intramolecular cyclization of alkynoic acids in aqueous media, which is a significant aspect of 'click chemistry' (Mindt & Schibli, 2007).

Chemical Synthesis and Material Science

In material science, 4-Methyl-2-pentynoic acid is used in the development of novel materials. For example, it has been utilized in the functionalization of iron oxide nanoparticles, providing insights into the mechanisms of ex-situ modifications (Baharuddin et al., 2018). It also serves as a precursor in the synthesis of 'clickable' biodegradable polylactide, a significant advance in polymer chemistry (Zhang, Ren, & Baker, 2014).

Biological and Medical Research

In biological research, 4-Methyl-2-pentynoic acid and its analogs have been studied for their effects on cell growth and development. For instance, studies have shown the effectiveness of its analogs in inhibiting the growth of certain bacteria, providing insights into antimicrobial properties (Parker, Skinner, & Shive, 1961). Additionally, certain derivatives have been investigated for their potential in cancer therapy, as they exhibit enantioselective apoptosis-inducing properties in specific cancer cell lines (Ivanova, Gronemeyer, Steinberg, & Nau, 2013).

Safety and Hazards

4-Methyl-2-pentenoic acid causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary targets of 4-Methyl-2-pentynoic acid are currently unknown. This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .

Mode of Action

The exact mode of action of 4-Methyl-2-pentynoic acid As a methyl-branched fatty acid, it may interact with various enzymes and receptors within the body, influencing metabolic processes .

Biochemical Pathways

4-Methyl-2-pentynoic acid: , as a methyl-branched fatty acid, may be involved in various biochemical pathways related to lipid metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-2-pentynoic acid As a fatty acid, it is expected to be absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Methyl-2-pentynoic acid As a fatty acid, it may play a role in energy production, cellular signaling, and other metabolic processes .

Propriétés

IUPAC Name |

4-methylpent-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIRASYNLSFTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65199-69-1 |

Source

|

| Record name | 4-methylpent-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)

![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)